molecular formula C15H17N5O2 B6967921 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide

Cat. No.: B6967921
M. Wt: 299.33 g/mol
InChI Key: NJJSQHSNTQNTEE-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, a tetrazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by copper or other transition metals.

    Amide Formation: The final step involves coupling the benzofuran core with the tetrazole-containing side chain through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) on the tetrazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives of the benzofuran core.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: Depending on its structure, the compound could affect pathways related to cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
  • 5-methyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
  • 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-indole-3-carboxamide

Uniqueness

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide is unique due to its specific combination of a benzofuran core and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-10-5-6-13-11(8-10)12(9-22-13)15(21)16-7-3-4-14-17-19-20-18-14/h5-6,8-9H,2-4,7H2,1H3,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJSQHSNTQNTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)NCCCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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